

# Rivaroxaban Diol Reference Standard: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Rivaroxaban diol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the **Rivaroxaban diol** reference standard, a critical tool for researchers, scientists, and drug development professionals. This document outlines the metabolic formation of **Rivaroxaban diol**, its chemical properties, and detailed methodologies for its use in analytical applications.

## Introduction to Rivaroxaban and its Metabolism

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade. By selectively and reversibly blocking Factor Xa, Rivaroxaban effectively reduces thrombin generation and prevents the formation of blood clots. It is widely prescribed for the prevention and treatment of various thromboembolic disorders.<sup>[1]</sup>

The metabolism of Rivaroxaban is a complex process primarily occurring in the liver. It involves cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2J2, as well as CYP-independent mechanisms.<sup>[2]</sup> The main metabolic pathways include the oxidative degradation of the morpholinone moiety and the hydrolysis of amide bonds.<sup>[3][4]</sup> These biotransformations lead to the formation of several metabolites, one of which is the **Rivaroxaban diol** metabolite. While Rivaroxaban is the primary active component in plasma, understanding its metabolites is crucial for comprehensive pharmacokinetic and safety profiling.<sup>[2]</sup>

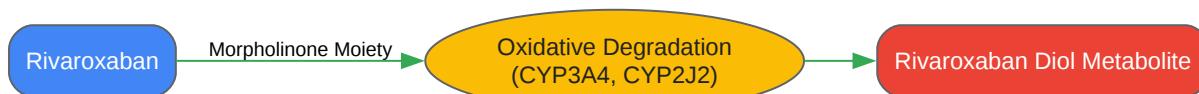
# Rivaroxaban Diol Reference Standard: Chemical Properties

The **Rivaroxaban diol** reference standard is an essential analytical tool for the accurate identification and quantification of this metabolite in various biological matrices. Its availability from commercial suppliers ensures the reliability and reproducibility of research findings.

Property	Value
Chemical Name	5-chloro-N-[(5S)-3-[4-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
CAS Number	1160170-00-2
Molecular Formula	C <sub>19</sub> H <sub>20</sub> ClN <sub>3</sub> O <sub>6</sub> S
Molecular Weight	453.9 g/mol

## Metabolic Pathway of Rivaroxaban to Rivaroxaban Diol

The formation of **Rivaroxaban diol** is a result of the oxidative degradation of the morpholinone ring of the parent drug. This metabolic conversion is a key aspect of Rivaroxaban's biotransformation.



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**Caption:** Metabolic conversion of Rivaroxaban to its diol metabolite.

## Experimental Protocols for Analytical Quantification

The accurate quantification of **Rivaroxaban diol** is essential for pharmacokinetic studies and impurity profiling. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[1][5][6]

## Sample Preparation: Liquid-Liquid Extraction (LLE)

A simple and effective liquid-liquid extraction method can be used to isolate Rivaroxaban and its metabolites from plasma samples.

- To 200  $\mu$ L of human plasma, add 50  $\mu$ L of an internal standard solution (e.g., Rivaroxaban-d4).
- Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 200  $\mu$ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

## High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating RP-HPLC method is crucial for separating Rivaroxaban from its impurities and degradation products.[7][8][9][10]

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile and water (55:45 v/v)
Flow Rate	1.2 mL/min
Column Temperature	40°C
Detection	UV at 249 nm
Injection Volume	20 $\mu$ L

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of Rivaroxaban and its metabolites in biological matrices.[\[5\]](#)[\[6\]](#)[\[11\]](#)

Parameter	Condition
Chromatographic Column	C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 $\mu$ m) <a href="#">[5]</a>
Mobile Phase A	10 mmol/L ammonium acetate with 0.1% formic acid in water <a href="#">[5]</a>
Mobile Phase B	0.1% formic acid in acetonitrile <a href="#">[5]</a>
Flow Rate	0.4 mL/min (using a gradient elution) <a href="#">[5]</a>
Ionization Mode	Electrospray Ionization (ESI), Positive <a href="#">[5]</a>
Mass Spectrometer	Triple Quadrupole
Monitoring Mode	Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for **Rivaroxaban diol** and a suitable internal standard would need to be optimized.

## Method Validation

Any analytical method for the quantification of **Rivaroxaban diol** should be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[12]

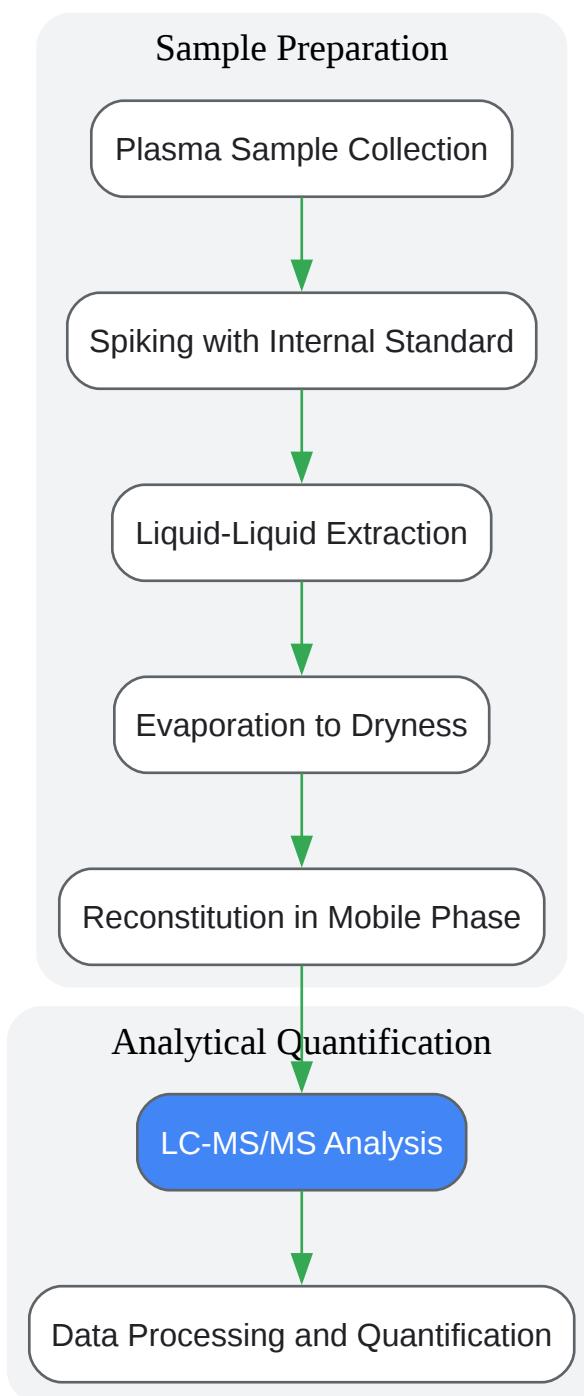
Validation Parameter	Typical Acceptance Criteria
Linearity ( $r^2$ )	$\geq 0.99$
Accuracy (% Recovery)	85-115% (90-110% for QC samples)
Precision (%RSD)	$\leq 15\%$ ( $\leq 10\%$ for QC samples)
Limit of Detection (LOD)	Signal-to-noise ratio $\geq 3$
Limit of Quantification (LOQ)	Signal-to-noise ratio $\geq 10$

## Synthesis of Rivaroxaban Diol

While detailed synthesis protocols for Rivaroxaban are available, specific methods for the synthesis of the diol metabolite are less commonly published and are often proprietary.[13][14][15][16][17] The synthesis would likely involve the modification of a suitable Rivaroxaban intermediate or the parent drug itself through targeted oxidation or hydroxylation reactions. The purification of the synthesized diol would typically be achieved through chromatographic techniques.

## Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Rivaroxaban diol** in a research setting.



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**Caption:** Workflow for the quantification of **Rivaroxaban diol** in plasma.

## Conclusion

The **Rivaroxaban diol** reference standard is an indispensable tool for the comprehensive study of Rivaroxaban's metabolism and for ensuring the quality and safety of the drug product. The analytical methods and workflows described in this guide provide a solid foundation for researchers to accurately quantify this important metabolite. Adherence to validated protocols and the use of certified reference standards are paramount for generating reliable and reproducible scientific data.

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- To cite this document: BenchChem. [Rivaroxaban Diol Reference Standard: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565196#rivaroxaban-diol-reference-standard-for-research]

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